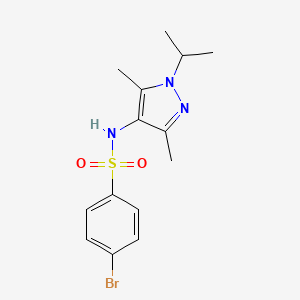
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a sulfonamide derivative and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide involves the inhibition of carbonic anhydrases. These enzymes play a crucial role in the regulation of acid-base balance in the body. Inhibition of these enzymes by this compound leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure in the case of glaucoma and a decrease in seizure activity in the case of epilepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit potent inhibitory activity against various carbonic anhydrase isoforms, including CA I, II, IX, and XII. Inhibition of these isoforms leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure and seizure activity. This compound has also been found to exhibit good selectivity towards carbonic anhydrase isoforms, which makes it a potential candidate for the development of isoform-specific inhibitors.
实验室实验的优点和局限性
The advantages of using 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrases, good selectivity towards isoforms, and potential applications in the pharmaceutical industry. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.
未来方向
There are several future directions for research on 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide. These include the development of isoform-specific inhibitors, the investigation of its potential applications in the treatment of cancer, and the exploration of its mechanism of action in more detail. Additionally, the synthesis of analogs of this compound with improved pharmacological properties could also be explored. Overall, the potential applications of this compound in the pharmaceutical industry make it an interesting target for future research.
合成方法
The synthesis of 3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide involves the reaction of 3-bromo-4-methoxyaniline with 2-methoxypyridine-3-sulfonyl chloride in the presence of a base such as sodium carbonate. This reaction results in the formation of the target compound in good yield. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide has been extensively studied for its potential applications in the pharmaceutical industry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. This inhibition activity makes this compound a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
3-bromo-4-methoxy-N-(2-methoxypyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-12-6-5-9(8-10(12)14)21(17,18)16-11-4-3-7-15-13(11)20-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGORNSJIMJOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)



![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
